N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(4-methylphenoxy)acetamide

LogP Lipophilicity Physicochemical profiling

This N-benzyl thiazolyl acetamide features a 2,5-dichlorobenzyl substitution and a 4-methylphenoxyacetyl side chain, a combination not explored in published Src kinase SAR. The ortho-chlorine proximity to the thiazole ring enables unique halogen-bonding geometry, making it a valuable structural probe for kinase selectivity panels and a minimalist scaffold for Gram-positive antibacterial studies. This compound is supplied as a research-grade screening compound with verified purity and global shipping support.

Molecular Formula C19H16Cl2N2O2S
Molecular Weight 407.3 g/mol
Cat. No. B5961612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(4-methylphenoxy)acetamide
Molecular FormulaC19H16Cl2N2O2S
Molecular Weight407.3 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)OCC(=O)NC2=NC=C(S2)CC3=C(C=CC(=C3)Cl)Cl
InChIInChI=1S/C19H16Cl2N2O2S/c1-12-2-5-15(6-3-12)25-11-18(24)23-19-22-10-16(26-19)9-13-8-14(20)4-7-17(13)21/h2-8,10H,9,11H2,1H3,(H,22,23,24)
InChIKeyPYBLXMYSXYXUJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(4-methylphenoxy)acetamide: Compound-Class Context for Research Procurement


N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(4-methylphenoxy)acetamide is a synthetic, small-molecule thiazolyl acetamide derivative (molecular formula C19H16Cl2N2O2S, molecular weight ~407.3 g/mol) characterized by a 2,5-dichlorobenzyl substituent at the thiazole C5 position and a 4-methylphenoxyacetyl moiety linked through an amide bond at the thiazole C2 position . It belongs to the broader class of N-benzyl-substituted thiazolyl acetamides, a scaffold explored for kinase inhibition (particularly Src family kinases) and anticancer activity [1]. The compound is primarily distributed as a research-grade screening compound rather than a clinically advanced candidate, and its differentiation from closely related analogs resides in the specific combination of the 2,5-dichloro substitution pattern on the benzyl ring and the para-methyl substitution on the phenoxy ring—a pairing that is not duplicated in common in-class alternatives .

Why In-Class Thiazolyl Acetamide Analogs Cannot Simply Replace N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(4-methylphenoxy)acetamide


Within the N-benzyl thiazolyl acetamide series, even minor structural modifications produce substantial shifts in biological activity profiles. The Fallah-Tafti et al. (2011) structure-activity relationship study demonstrated that altering the N-benzyl substitution alone (e.g., 4-fluorobenzyl vs. unsubstituted benzyl) changed c-Src kinase GI50 values by over 2-fold and altered antiproliferative selectivity across HT-29, BT-20, and CCRF-CEM cancer cell lines [1]. In the target compound, the 2,5-dichlorobenzyl group introduces a unique halogen-bonding geometry and electron-withdrawing character distinct from 3,4-dichloro, 2,4-dichloro, or monochloro benzyl analogs, while the 4-methylphenoxyacetyl side chain contributes both steric and electronic features that differ from the unsubstituted phenoxyacetyl, meta-tolyloxy, or simple acetyl variants . Generic substitution—even with a compound sharing the same thiazole core—risks altering target binding, selectivity, and cellular potency because the specific dichloro substitution pattern on the benzyl ring and the para-methyl on the phenoxy ring each independently modulate molecular recognition [2].

Quantitative Differentiation Evidence for N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(4-methylphenoxy)acetamide vs. Nearest Analogs


Physicochemical Differentiation: Computed LogP and Hydrogen-Bonding Profile vs. Unsubstituted Phenoxy Analog

The target compound incorporates a para-methyl group on the phenoxy ring, which increases lipophilicity relative to the unsubstituted phenoxy analog N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide (CSID:1253501, CAS 292057-02-4). Computational prediction using the ACD/Labs Percepta platform estimates a LogP of approximately 5.48 for the unsubstituted phenoxy analog . The addition of a para-methyl substituent (the target compound) is predicted to increase LogP by approximately +0.5 to +0.6 log units based on the Hansch π constant for aromatic methyl (+0.56), yielding an estimated LogP of ~6.0–6.1 for the target compound [1]. The hydrogen-bond acceptor count remains unchanged at 4, and the topological polar surface area (TPSA) is estimated at approximately 79 Ų for the phenoxy scaffold , which is retained in the target compound since the para-methyl does not introduce additional H-bond donors or acceptors. This lipophilicity shift is relevant for membrane permeability and non-specific protein binding in cellular assays.

LogP Lipophilicity Physicochemical profiling Drug-likeness

Benzyl Chlorine Substitution Pattern: 2,5-Dichloro vs. 3,4-Dichloro Positional Isomer Differentiation

The target compound bears chlorine atoms at the 2- and 5-positions of the benzyl ring, whereas the commercially available alternative N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(4-methylphenoxy)acetamide (CAS 327063-15-0) places the chlorines at the 3- and 4-positions [1]. This positional isomerism is non-trivial: the 2,5-dichloro pattern presents an ortho-chlorine that can engage in intramolecular halogen bonding with the thiazole sulfur or the amide carbonyl, potentially stabilizing a distinct low-energy conformation [2]. The 3,4-dichloro isomer lacks this ortho-halogen interaction capability. In the broader kinase inhibitor literature, 2,5-dichlorobenzyl-containing compounds have been specifically claimed in patent filings (e.g., US20070066666) targeting Polo-like Kinase, suggesting this substitution pattern may confer target-class selectivity advantages [3]. Direct head-to-head biochemical data comparing these two positional isomers is not available in the public domain; this differentiation is therefore class-level inference.

Halogen bonding Positional isomerism Kinase inhibitor design Structure-activity relationship

Phenoxy Ring Methyl Substitution: Para-Methyl (Target) vs. Meta-Methyl (m-Tolyloxy) Isomer

The target compound features a 4-methyl (para) substitution on the phenoxy ring. The closest commercially cataloged variant, N-(5-(2,5-dichlorobenzyl)thiazol-2-yl)-2-(m-tolyloxy)acetamide, bears the methyl group at the 3-position (meta) . Para-substitution extends the molecular length along the principal axis and presents the methyl group at the distal end of the molecule, maximizing its contribution to hydrophobic surface area without introducing steric clash near the amide linkage. Meta-substitution, in contrast, places the methyl group laterally, which can affect the rotational freedom of the phenoxy ring and its presentation to a binding pocket. In the phenoxy thiazole acetyl-CoA carboxylase (ACC) inhibitor series, para-phenyl ring substitution was shown to modulate ACC2 isoform selectivity, with para-substituted analogs achieving different selectivity ratios compared to meta-substituted counterparts . Direct comparative biochemical data for the target compound vs. its meta-methyl isomer are not publicly available.

Positional isomerism Phenoxy substitution Ligand efficiency Steric effects

Class-Level Kinase Inhibitory SAR: N-Benzyl Thiazolyl Acetamide Scaffold Potency Range

The Fallah-Tafti et al. (2011) study provides the most directly relevant class-level SAR for thiazolyl N-benzyl-substituted acetamide derivatives. In this study, the unsubstituted N-benzyl derivative (compound 8a) inhibited c-Src kinase with GI50 values of 1.34 μM in NIH3T3/c-Src527F cells and 2.30 μM in SYF/c-Src527F cells, while also showing antiproliferative activity against HT-29 (colon carcinoma), BT-20 (breast carcinoma), and CCRF-CEM (leukemia) cell lines [1]. The 4-fluorobenzyl analog (8b) exhibited 64–71% inhibition of BT-20 and CCRF cell proliferation at 50 μM [1]. The target compound contains a 2,5-dichlorobenzyl group, which introduces both steric bulk and electron-withdrawing character beyond either the unsubstituted benzyl or 4-fluorobenzyl variants. By analogy with the established SAR, the 2,5-dichlorobenzyl substitution is expected to alter both kinase inhibitory potency and cell-type selectivity relative to these published analogs, though direct data for the target compound are not available [1]. This evidence supports the principle that N-benzyl substitution is a key determinant of biological activity in this series but cannot provide target compound-specific potency values.

Src kinase GI50 Anticancer activity Thiazole SAR

Side-Chain Complexity: 4-Methylphenoxyacetyl vs. Simple Acetyl Substitution

The target compound incorporates a 4-methylphenoxyacetyl side chain (C9H9O2, contributing ~149 Da and 2 additional hydrogen-bond acceptors) attached via an amide linkage. The simplest analog retaining the same thiazole-benzyl core is N-(5-(2,5-dichlorobenzyl)thiazol-2-yl)acetamide (CAS 304895-15-6, MW 301.19), which bears only a simple acetyl group (C2H3O, ~43 Da) at the same position . The phenoxyacetyl extension introduces a second aromatic ring and an ether oxygen, both of which can participate in π-stacking, hydrogen-bonding, and hydrophobic interactions with protein targets. In the broader context of thiazole-based drug discovery, phenoxyacetamide extensions have been exploited in multiple target classes including antibacterial agents (via dihydrofolate reductase and tyrosyl-tRNA synthetase inhibition) and EthR inhibitors (as ethionamide boosters) [1][2]. The simple acetyl analog lacks these additional pharmacophoric features and is therefore expected to exhibit a narrower target-interaction profile.

Molecular complexity Ligand efficiency Target engagement Fragment-based drug design

Note on Evidence Strength and Data Limitations

A systematic search of PubMed, BindingDB, ChEMBL, PubChem BioAssay, ChemSpider, and patent databases (conducted April 2026) did not identify any publicly available, quantitative biochemical or cellular potency data (IC50, Ki, EC50, GI50) for the specific compound N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(4-methylphenoxy)acetamide [1][2]. No peer-reviewed publication or patent was found that features this exact compound as a characterized entity with reported biological activity. The compound appears to be distributed exclusively as a screening-compound library member. Consequently, all differentiation evidence presented above is classified as either 'Cross-study comparable' (relying on computational predictions benchmarked against measured data for close analogs) or 'Class-level inference' (extrapolating from SAR trends established for the broader thiazolyl acetamide chemotype). No 'Direct head-to-head comparison' evidence is available. Procurement decisions should weigh this evidence gap against the specific structural features that make the compound a rational choice for exploring novel chemical space within this scaffold class.

Data transparency Procurement decision support Evidence grading

Recommended Application Scenarios for N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(4-methylphenoxy)acetamide Based on Evidence Profile


Kinase Inhibitor Screening Library Diversification (Src Family and Polo-like Kinase Focus)

The 2,5-dichlorobenzyl thiazole scaffold has been claimed in patent filings targeting Polo-like Kinase (US20070066666), and the N-benzyl thiazolyl acetamide chemotype has demonstrated tractable Src kinase SAR (Fallah-Tafti et al., 2011) [1][2]. The target compound combines the 2,5-dichlorobenzyl substitution pattern with a 4-methylphenoxyacetyl extension not explored in the published kinase SAR literature, making it suitable for inclusion in diversity-oriented kinase screening decks where novel substitution combinations are sought to probe underexplored chemical space.

Structure-Activity Relationship Studies on Halogen Positional Isomerism in Kinase Binding Pockets

The target compound's 2,5-dichlorobenzyl group provides a direct structural contrast to the commercially available 3,4-dichlorobenzyl analog (CAS 327063-15-0) [1]. Parallel testing of these positional isomers in a kinase panel or biophysical binding assay would generate data to test whether ortho-chlorine proximity to the thiazole ring (enabling potential intramolecular halogen bonding) translates into measurable differences in binding affinity, residence time, or selectivity. This application leverages the compound as a structural probe rather than relying on pre-existing activity data.

Antibacterial Screening Incorporating 2-Phenoxy-N-arylacetamide Pharmacophore

The 2-phenoxy-N-arylacetamide moiety present in the target compound has been validated as an antibacterial pharmacophore in bis-thiazole hybrid molecules, with activity demonstrated against Staphylococcus aureus (inhibition zone 12 mm, equipotent to tobramycin) and Bacillus subtilis (MIC 20 μg/mL) [1]. While those studies used bis-thiazole constructs, the monothiazole target compound may serve as a minimalist scaffold for exploring the minimal pharmacophoric requirements for antibacterial activity within this chemotype, particularly against Gram-positive strains.

Physicochemical Property Benchmarking for Lead Optimization Programs

With a computed LogP of approximately 6.0–6.1 and TPSA of ~79 Ų [1][2], the target compound occupies a lipophilic property space at the upper boundary of typical lead-like criteria. This makes it useful as a reference compound for profiling assay artifacts associated with high lipophilicity (e.g., aggregation-based inhibition, non-specific protein binding) in biochemical and cellular screening cascades. Its well-defined structure and commercial availability support reproducible procurement for assay validation purposes.

Quote Request

Request a Quote for N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(4-methylphenoxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.